molecular formula C18H17ClF3N3O4S B2634812 1-(2-chloropyridin-3-yl)sulfonyl-N-[2-(trifluoromethoxy)phenyl]piperidine-4-carboxamide CAS No. 1119266-66-8

1-(2-chloropyridin-3-yl)sulfonyl-N-[2-(trifluoromethoxy)phenyl]piperidine-4-carboxamide

Cat. No.: B2634812
CAS No.: 1119266-66-8
M. Wt: 463.86
InChI Key: WMELJRSLRLWLQO-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. For example, the chloropyridinyl group might undergo nucleophilic substitution reactions, while the amide group could participate in condensation or hydrolysis reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would be determined by its molecular structure. Unfortunately, without specific data, it’s difficult to provide a detailed analysis of these properties .

Scientific Research Applications

  • Inhibition of Glycine Transporter 1 :

    • A compound structurally related to the subject chemical, identified as a potent and orally available glycine transporter 1 (GlyT1) inhibitor, was described by Yamamoto et al. (2016). This inhibitor, designed for central nervous system multiparameter optimization, exhibited potent GlyT1 inhibitory activity and a favorable pharmacokinetics profile, potentially indicating the utility of similar compounds in CNS-related therapeutic research (Yamamoto et al., 2016).
  • Enzyme Inhibition and Bioactivity :

    • A study by Khalid et al. (2013) synthesized O-substituted derivatives of a structurally similar compound and evaluated their bioactivity against various enzymes. The study found that these derivatives exhibited significant activity against butyrylcholinesterase enzyme, suggesting that similar structures might be investigated for enzyme inhibition and potential therapeutic uses (Khalid et al., 2013).
  • Antimicrobial and Antiviral Activities :

    • Compounds with structural similarities were assessed for antimicrobial and antiviral activities. A study by Li et al. (2015) synthesized a compound that exhibited good fungicidal and antiviral activities, suggesting potential applications in the development of new agents for controlling plant diseases and virus spread (Li et al., 2015).
  • Synthesis and Characterization of Related Substances :

    • Jayachandra et al. (2018) conducted a study on the synthesis, isolation, and spectral characterization of related substances of a compound structurally related to the one . This study might provide insights into the methodologies for characterizing and synthesizing similar complex organic compounds, which could be crucial in pharmaceutical research and quality control (Jayachandra et al., 2018).

Future Directions

The future research directions for this compound would depend on its properties and potential uses. For example, if it shows promise as a drug, future research might focus on optimizing its synthesis, improving its efficacy, or testing its safety .

Properties

IUPAC Name

1-(2-chloropyridin-3-yl)sulfonyl-N-[2-(trifluoromethoxy)phenyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClF3N3O4S/c19-16-15(6-3-9-23-16)30(27,28)25-10-7-12(8-11-25)17(26)24-13-4-1-2-5-14(13)29-18(20,21)22/h1-6,9,12H,7-8,10-11H2,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMELJRSLRLWLQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=CC=C2OC(F)(F)F)S(=O)(=O)C3=C(N=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClF3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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